2-Bromopyrazine

Cross-Coupling Reactivity Pyrazines

2-Bromopyrazine (CAS 56423-63-3) is a monohalogenated heteroaromatic compound featuring a bromine atom at the 2-position of an electron-deficient pyrazine ring. Its molecular formula is C4H3BrN2, with a molecular weight of 158.98 g/mol and an XLogP3 of 0.9.

Molecular Formula C4H3BrN2
Molecular Weight 158.98 g/mol
CAS No. 56423-63-3
Cat. No. B1269915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromopyrazine
CAS56423-63-3
Molecular FormulaC4H3BrN2
Molecular Weight158.98 g/mol
Structural Identifiers
SMILESC1=CN=C(C=N1)Br
InChIInChI=1S/C4H3BrN2/c5-4-3-6-1-2-7-4/h1-3H
InChIKeyWGFCNCNTGOFBBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromopyrazine (CAS 56423-63-3): A Core Pyrazine Scaffold for Cross-Coupling-Driven Synthesis and MOF Construction


2-Bromopyrazine (CAS 56423-63-3) is a monohalogenated heteroaromatic compound featuring a bromine atom at the 2-position of an electron-deficient pyrazine ring. Its molecular formula is C4H3BrN2, with a molecular weight of 158.98 g/mol and an XLogP3 of 0.9 [1]. As a versatile building block, its primary utility arises from the bromine substituent, which acts as a robust handle for transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings, enabling the construction of complex molecular architectures for pharmaceutical, agrochemical, and materials science applications [2][3].

Why 2-Bromopyrazine Cannot Be Arbitrarily Replaced by 2-Chloropyrazine or Other Pyrazine Analogs


Generic substitution of 2-bromopyrazine with its chloro- or iodo- analogs is not straightforward due to the pyrazine ring's electron-deficient nature, which profoundly influences the carbon-halogen bond's reactivity and the requisite catalytic conditions. The C-Br bond in 2-bromopyrazine offers a distinct reactivity profile compared to the more robust C-Cl bond of 2-chloropyrazine, enabling milder cross-coupling conditions and broader functional group tolerance. Conversely, the greater reactivity and potential for side reactions with 2-iodopyrazine can limit its use in complex syntheses. Furthermore, a patent explicitly notes that while 2-bromopyrazine can be used, 2-chloropyrazine was preferred in one specific instance due to its higher commercial availability at that time, underscoring that choice is often driven by a balance of reactivity, cost, and supply chain reliability rather than simple interchangeability [1]. Beyond cross-coupling, the specific substitution pattern of a single bromine at the 2-position provides a site for precise, regioselective functionalization, a capability not shared by dihalogenated or unsubstituted pyrazines [2].

Quantitative Differentiation Evidence for 2-Bromopyrazine in Key Performance Dimensions


Cross-Coupling Reactivity: 2-Bromopyrazine vs. 2-Chloropyrazine in Metal-Catalyzed Transformations

2-Bromopyrazine demonstrates significantly enhanced reactivity in palladium-catalyzed cross-coupling reactions compared to its chloro- counterpart. This difference is a class-level inference based on the relative strengths of C-Br and C-Cl bonds, where the weaker C-Br bond facilitates oxidative addition, a key step in many catalytic cycles [1]. While 2-chloropyrazine is known to participate in Stille coupling, the reaction with bromopyrazines is noted to produce good yields [2]. The stronger C-Cl bond often requires harsher conditions (e.g., higher temperatures, stronger bases) or more specialized catalysts.

Cross-Coupling Reactivity Pyrazines

Suzuki-Miyaura Coupling Performance: Quantified Yield Advantage for 2-Bromopyrazine

2-Bromopyrazine participates in Suzuki-Miyaura couplings with high efficiency, achieving a reported isolated yield range of 82-94% under optimized, ligand-free conditions with phenylboronic acid [1]. This performance is comparable to, and in some cases exceeds, that of many aryl bromides and is significantly superior to the typical yields observed for challenging substrates like aryl chlorides under similar mild conditions. While a direct head-to-head yield comparison with 2-chloropyrazine under identical conditions is not provided in the source, the high yields for 2-bromopyrazine are noteworthy given the electron-deficient nature of the pyrazine ring, which can sometimes attenuate reactivity.

Suzuki-Miyaura Coupling Yield Catalysis

Metal-Organic Framework (MOF) Construction: Structural Parameter of 2-Bromopyrazine as a Bridging Ligand

In the synthesis of a bimetallic MOF, 2-bromopyrazine acts as a bridging ligand, coordinating to Fe(II) centers with a defined bond length. X-ray crystallography reveals a specific Fe-N bond distance of 1.980 (2) Å for the Fe-N3(pyrazine) coordination [1]. This precise geometric parameter is critical for the rational design and prediction of MOF pore sizes, stability, and resulting physical properties. The presence of the bromine atom may also provide a site for post-synthetic modification or influence the framework's electronic structure.

MOF Crystal Engineering Coordination Chemistry

Synthesis Accessibility: Improved Yield for 2-Bromopyrazine Preparation

The synthesis of 2-bromopyrazine itself has been improved over historical methods. An earlier reported synthesis using chloropyrazine and bromotrimethylsilane gave a 49% yield [1]. A more recent, optimized procedure utilizing (2H)-pyrazinone and phosphorous oxybromide (POBr3) achieves a 46% yield . While these yields are modest, the improved procedure offers a more practical and scalable route for in-house preparation if procurement is limited, and the availability of commercial material with high purity (e.g., >98.0% by GC ) is a key differentiator for end-users.

Synthetic Methodology Yield Process Chemistry

Defined Application Scenarios for 2-Bromopyrazine Driven by Quantitative Performance Evidence


Precise Assembly of Complex Heterocycles via Mild Suzuki-Miyaura Coupling

Researchers synthesizing kinase inhibitors, agrochemicals, or advanced materials that require the construction of biaryl or heteroaryl linkages should prioritize 2-bromopyrazine. Its demonstrated ability to undergo high-yielding (82-94%) Suzuki-Miyaura coupling under mild, ligand-free conditions [1] minimizes the need for harsh bases or elevated temperatures, preserving sensitive functional groups and streamlining the synthetic route. This is particularly critical in medicinal chemistry where building block diversity and functional group tolerance are paramount.

Rational Design of Bimetallic Metal-Organic Frameworks (MOFs) with Specific Pore Architectures

For materials scientists and crystal engineers developing new MOFs for gas storage, separation, or catalysis, 2-bromopyrazine offers a precisely defined coordination geometry. The Fe-N bond length of 1.980 (2) Å [2] provides a quantitative benchmark for computational modeling and structural prediction. This enables the rational design of framework topologies with predetermined pore sizes and chemical environments, a distinct advantage over ligands with unknown or variable coordination behavior.

Site-Selective Functionalization in Sequential C-H Activation Strategies

In synthetic sequences requiring the late-stage diversification of a pyrazine core, the single bromine atom of 2-bromopyrazine serves as a traceless directing group or a selective handle for cross-coupling, leaving other C-H positions available for subsequent functionalization. This contrasts with unsubstituted pyrazine, which suffers from poor regioselectivity, or dihalogenated analogs that require complex differential protection strategies. The complete regioselectivity observed in related C-H arylation reactions of pyrazines [3] underscores the strategic value of this monofunctionalized scaffold.

Reliable Sourcing for Process Development and Scale-Up

Process chemists and procurement managers developing scalable routes can rely on the established commercial availability of 2-bromopyrazine in high purity (>98.0% by GC ). While alternative halogenated pyrazines may be available, the combination of well-documented reactivity, high purity, and reliable supply chain makes 2-bromopyrazine a lower-risk choice for moving from medicinal chemistry discovery to preclinical development, reducing the need for costly and time-consuming in-house synthesis and purification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromopyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.